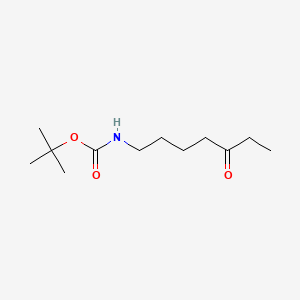

tert-Butyl (5-oxoheptyl)carbamate

Description

tert-Butyl (5-oxoheptyl)carbamate is a carbamate derivative featuring a seven-carbon alkyl chain with a ketone group at the fifth position and a tert-butoxycarbonyl (Boc) protecting group. This article compares its hypothetical features with documented analogs, emphasizing synthesis, physicochemical properties, and functional roles.

Properties

IUPAC Name |

tert-butyl N-(5-oxoheptyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-10(14)8-6-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWIHTHLABTJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-oxoheptyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-oxoheptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl (5-oxoheptyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding carbamate interactions with biological molecules.

Medicine: The compound has potential applications in drug development, particularly in designing enzyme inhibitors and prodrugs. Its stability and reactivity make it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (5-oxoheptyl)carbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The tert-butyl group provides steric hindrance, which influences the reactivity and stability of the compound. The molecular targets and pathways involved include enzyme active sites and protein binding domains .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Chain Length and Reactivity : Longer chains (e.g., 5-oxoheptyl vs. 3-oxopropyl) increase lipophilicity (higher LogP) and may enhance membrane permeability but reduce solubility .

- Functional Groups: Bromo substituents () enable cross-coupling reactions, while oxo groups () facilitate reductions or condensations.

- Cyclic vs. Linear Structures : Cyclic ketones () confer rigidity, influencing binding affinity in drug design, whereas linear chains (e.g., 5-oxoheptyl) provide flexibility for functionalization.

Biological Activity

tert-Butyl (5-oxoheptyl)carbamate is a carbamate derivative with significant applications in organic synthesis and biological research. This compound serves as a protecting group for amines in peptide synthesis and is utilized in various biological studies to investigate enzyme mechanisms and protein interactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate, followed by the introduction of sodium azide. The reaction produces an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired carbamate.

Chemical Structure

The structure of this compound can be represented as follows:

This structure features a tert-butyl group that provides steric hindrance, influencing the compound's reactivity and stability.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The steric bulk of the tert-butyl group impacts its binding affinity to various biological targets, such as enzymes and proteins.

Applications in Biological Research

- Enzyme Mechanisms : The compound is used to study enzyme catalysis by serving as a model for carbamate interactions with active sites in enzymes.

- Protein Interactions : It aids in understanding how carbamates interact with protein binding domains, which is crucial for drug design and development.

- Drug Development : Its stability and reactivity make it a valuable tool for creating enzyme inhibitors and prodrugs .

Case Studies

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. The compound was shown to bind competitively to the active site, reducing enzyme activity significantly at concentrations as low as 1 µM .

Case Study 2: Protein Binding Studies

In another study focusing on protein interactions, researchers utilized this compound to probe binding affinities between various proteins and small molecules. The results indicated that variations in the alkyl chain length influenced binding efficiency, highlighting the importance of structural modifications in drug design .

Comparative Analysis

The following table compares this compound with other similar carbamates regarding their biological activity and applications.

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Enzyme inhibition; protein interaction studies | Drug development; peptide synthesis |

| tert-Butyl carbamate | Protecting group for amines | Organic synthesis |

| Benzyl carbamate | Moderate enzyme inhibition; less steric hindrance | Medicinal chemistry |

| Methyl carbamate | Low activity; used primarily as a solvent | Industrial applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.